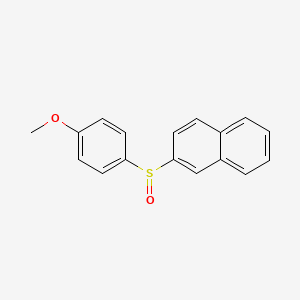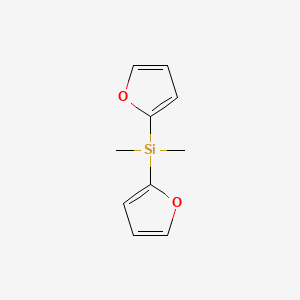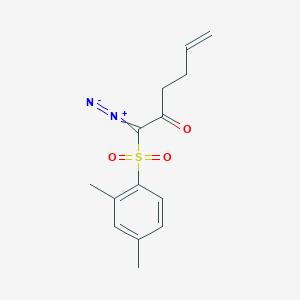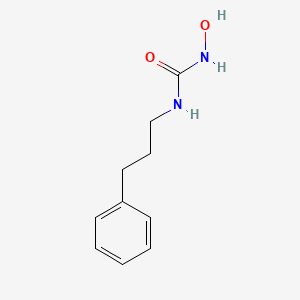![molecular formula C68H138O B14176885 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane CAS No. 875894-73-8](/img/structure/B14176885.png)
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane is a complex organic compound with the molecular formula C68H138O. It is a long-chain hydrocarbon with an ether functional group, making it a unique molecule in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane typically involves the reaction of tritriacontane with 2-hexadecyloctadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available raw materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane can undergo various types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ether group into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted hydrocarbons.
Applications De Recherche Scientifique
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Mécanisme D'action
The mechanism of action of 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Its ether group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.
2-Methyltritriacontane: A methyl-substituted derivative of tritriacontane with the formula C34H70.
Uniqueness
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane is unique due to its ether functional group and long hydrocarbon chain, which confer distinct physical and chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
875894-73-8 |
|---|---|
Formule moléculaire |
C68H138O |
Poids moléculaire |
971.8 g/mol |
Nom IUPAC |
17-(2-hexadecyloctadecoxymethyl)tritriacontane |
InChI |
InChI=1S/C68H138O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-67(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)65-69-66-68(63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h67-68H,5-66H2,1-4H3 |
Clé InChI |
FORBSDXYRFZTNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COCC(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)


![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)




![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)

![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
